1-(3-Chloro-5-fluorophenyl)-2,2-difluoroethanone
Description
1-(3-Chloro-5-fluorophenyl)-2,2-difluoroethanone (CAS: 1352208-84-4) is a fluorinated aromatic ketone with the molecular formula C₈H₄ClF₃O and a molecular weight of 214.57 g/mol . Its structure features a 3-chloro-5-fluorophenyl group attached to a difluoroethanone moiety. This compound is commercially available in research quantities (e.g., 500 mg) and is of interest in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of fluorine and chlorine substituents, which modulate reactivity and stability .
Properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-2,2-difluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-5-1-4(2-6(10)3-5)7(13)8(11)12/h1-3,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVBRCXTNRFLAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352208-84-4 | |
| Record name | 1-(3-chloro-5-fluorophenyl)-2,2-difluoroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-fluorophenyl)-2,2-difluoroethanone typically involves the reaction of 3-chloro-5-fluorobenzene with difluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring anhydrous conditions to avoid hydrolysis of the acyl chloride .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-5-fluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines and thiols under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Reagents like NaBH4 or LiAlH4 in solvents such as ethanol or diethyl ether.
Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the chloro or fluoro groups.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
1-(3-Chloro-5-fluorophenyl)-2,2-difluoroethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-fluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone (CAS: 1125812-58-9)
- Molecular Formula : C₉H₃ClF₆O
- Molecular Weight : 276.57 g/mol
- Key Differences: Replaces the 5-fluoro substituent with a trifluoromethyl (-CF₃) group, enhancing lipophilicity and steric bulk. The ethanone moiety has three fluorine atoms (vs. two in the target compound), increasing electron-withdrawing effects.
- Applications : Used as an intermediate in fluorinated drug candidates, particularly where enhanced metabolic stability is required .
1-(3-Chloro-5-methoxyphenyl)-2,2,2-trifluoroethanone (CAS: 2001937-63-7)
Halogenation Patterns
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS: 130336-16-2)
- Molecular Formula : C₈H₃Cl₂F₃O
- Molecular Weight : 243.01 g/mol
- Key Differences: Contains two chlorine atoms at the 3- and 5-positions (vs. chlorine at 3 and fluorine at 5 in the target compound). The ethanone group is fully fluorinated (trifluoro), leading to stronger electron-withdrawing effects.
- Safety : Classified with hazard codes H315-H319-H335 (skin/eye irritation, respiratory irritation) .
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone (CAS: 321-31-3)
Functional Group Modifications
1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone (CAS: 703-97-9)
- Molecular Formula : C₈H₆ClFO₂
- Molecular Weight : 188.59 g/mol
- Key Differences :
- Introduces a hydroxyl (-OH) group at the 2-position, enabling hydrogen bonding and increasing solubility in polar solvents.
- Contains only one fluorine atom, reducing fluorophilic interactions compared to the target compound.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 1-(3-Chloro-5-fluorophenyl)-2,2-difluoroethanone | 1352208-84-4 | C₈H₄ClF₃O | 214.57 | 3-Cl, 5-F, 2,2-diF-ethanone |
| 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone | 1125812-58-9 | C₉H₃ClF₆O | 276.57 | 3-Cl, 5-CF₃, 2,2,2-triF-ethanone |
| 1-(3-Chloro-5-methoxyphenyl)-2,2,2-trifluoroethanone | 2001937-63-7 | C₉H₆ClF₃O₂ | 244.59 | 3-Cl, 5-OCH₃, 2,2,2-triF-ethanone |
| 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone | 130336-16-2 | C₈H₃Cl₂F₃O | 243.01 | 3,5-diCl, 2,2,2-triF-ethanone |
| 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone | 321-31-3 | C₈H₄ClF₃O | 200.56 | 3-Cl, 2,2,2-triF-ethanone |
| 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone | 703-97-9 | C₈H₆ClFO₂ | 188.59 | 3-Cl, 4-F, 2-OH, ethanone |
Biological Activity
1-(3-Chloro-5-fluorophenyl)-2,2-difluoroethanone is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms into organic molecules can significantly alter their pharmacokinetic and pharmacodynamic properties, making them valuable in drug development.
- Molecular Formula : C9H6ClF3O
- Molecular Weight : 226.59 g/mol
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The presence of the chloro and fluorine substituents enhances the compound's lipophilicity and metabolic stability, which are critical for its bioactivity.
Biological Activity Overview
-
Antiviral Properties :
- Recent studies indicate that derivatives of difluoromethyl ketones, similar to this compound, exhibit antiviral activity by inhibiting key enzymes in viral replication processes. For instance, compounds have shown effectiveness against human coronaviruses by acting as reversible inhibitors of the main proteases involved in viral replication .
- Cytoprotective Effects :
-
Inhibition of Enzymatic Activity :
- The compound may act as an inhibitor of serine and cysteine proteases, which are critical for various biological processes, including inflammation and apoptosis. The fluorinated structure enhances binding affinity to these enzymes, potentially leading to therapeutic applications in diseases characterized by dysregulated protease activity .
Case Study 1: Antiviral Activity
A study explored the effects of difluoromethyl ketones on lung fibroblast cells infected with hCoV-229E. The results indicated significant cytoprotection at micromolar concentrations, suggesting that similar compounds could be developed as antiviral agents targeting coronaviruses .
Case Study 2: Enzyme Inhibition
Research focusing on the design of peptide-based α,α-difluoromethyl ketones revealed their potential as reversible inhibitors of cysteine proteases. These findings highlight the therapeutic promise of incorporating difluoromethyl groups into drug candidates aimed at treating conditions like cancer and viral infections .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
